molecular formula C15H32I2OSi B14210218 Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- CAS No. 823180-29-6

Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-

Cat. No.: B14210218
CAS No.: 823180-29-6
M. Wt: 510.31 g/mol
InChI Key: JRYSTRCBEFJWFN-UHFFFAOYSA-N
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Description

Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 6,6-diiodohexyl ether group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- typically involves the reaction of a silane precursor with 6,6-diiodohexanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate alkoxide, which subsequently reacts with the silane precursor to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the diiodo groups to other functional groups such as hydrogen or alkyl groups.

    Substitution: The iodine atoms in the 6,6-diiodohexyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- has a broad range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

    Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with target molecules. The silane core can form strong covalent bonds with inorganic surfaces, while the 6,6-diiodohexyl group can participate in various chemical reactions. These interactions facilitate the modification of surfaces and the formation of stable, functionalized materials.

Comparison with Similar Compounds

Similar Compounds

  • Silane, [(6-iodohexyl)oxy]tris(1-methylethyl)-
  • Silane, [(6,6-dibromohexyl)oxy]tris(1-methylethyl)-
  • Silane, [(6,6-dichlorohexyl)oxy]tris(1-methylethyl)-

Uniqueness

Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)- is unique due to the presence of two iodine atoms in the 6,6-diiodohexyl group. This feature imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. Additionally, the compound’s ability to form strong covalent bonds with inorganic surfaces makes it valuable in applications requiring durable and stable materials.

Properties

CAS No.

823180-29-6

Molecular Formula

C15H32I2OSi

Molecular Weight

510.31 g/mol

IUPAC Name

6,6-diiodohexoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C15H32I2OSi/c1-12(2)19(13(3)4,14(5)6)18-11-9-7-8-10-15(16)17/h12-15H,7-11H2,1-6H3

InChI Key

JRYSTRCBEFJWFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCCCC(I)I

Origin of Product

United States

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